molecular formula C10H11NO2 B3381601 1-benzoylazetidin-3-ol CAS No. 25566-00-1

1-benzoylazetidin-3-ol

Cat. No.: B3381601
CAS No.: 25566-00-1
M. Wt: 177.2 g/mol
InChI Key: MQPNDHHRMVRTCE-UHFFFAOYSA-N
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Description

1-Benzoylazetidin-3-ol is a synthetic organic compound featuring an azetidine ring, a four-membered nitrogen-containing heterocycle, which is substituted with a benzoyl group and a hydroxyl moiety. The compound is defined by the molecular formula C 10 H 11 NO 2 and a molecular weight of 177.08 g/mol . Key identifiers for this compound include the InChIKey MQPNDHHRMVRTCE-UHFFFAOYSA-N and the SMILES notation C1C(CN1C(=O)C2=CC=CC=C2)O . The azetidine scaffold is a structure of significant interest in medicinal and synthetic chemistry due to its utility as a constrained building block and its presence in pharmacologically active molecules. As a functionalized azetidine, this compound serves as a versatile chemical intermediate or synthon for the synthesis of more complex compounds. Researchers may utilize this compound in the exploration of new drug candidates, the study of enzyme inhibition, or the development of novel synthetic methodologies. Its structure suggests potential for further chemical modification at both the hydroxyl group and the amide functionality. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound in a laboratory setting with appropriate personal protective equipment.

Properties

IUPAC Name

(3-hydroxyazetidin-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-9-6-11(7-9)10(13)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPNDHHRMVRTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25566-00-1
Record name 1-benzoylazetidin-3-ol
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Chemical Reactivity and Mechanistic Transformations Involving 1 Benzoylazetidin 3 Ol and Azetidine Systems

Reactivity Profile of the Azetidine (B1206935) Ring System

The considerable ring strain in azetidines is a driving force for ring-opening reactions, which can be initiated by various stimuli, including nucleophiles and light. These reactions lead to the formation of more stable, acyclic products.

The ring-opening of azetidines with nucleophiles is a common and synthetically useful transformation. However, due to the relative stability of the azetidine ring compared to aziridines, activation of the ring is often necessary. One common strategy is the formation of an azetidinium ion by reaction with an electrophile, which significantly enhances the ring's susceptibility to nucleophilic attack. researchgate.netmdpi.com For N-acylazetidines like 1-benzoylazetidin-3-ol, the nitrogen lone pair is delocalized into the carbonyl group, reducing its basicity and nucleophilicity. Therefore, activation is typically required for ring-opening to occur.

The nucleophilic attack generally proceeds via an SN2 mechanism, involving the backside attack of the nucleophile on one of the ring carbons adjacent to the nitrogen, leading to the cleavage of a C-N bond. The regioselectivity of this attack is influenced by both steric and electronic factors.

Table 1: Factors Influencing Nucleophilic Ring Opening of Azetidines

FactorDescription
Ring Strain The inherent strain of the four-membered ring is the primary driving force for the reaction.
Activation Formation of an azetidinium ion or coordination of a Lewis acid to the nitrogen atom increases the electrophilicity of the ring carbons.
Nucleophile Strength Stronger nucleophiles are more effective at opening the azetidine ring.
Substituents The electronic and steric properties of substituents on the ring can influence the regioselectivity of the nucleophilic attack.

Photochemical methods offer an alternative approach to induce ring-opening in azetidine systems. This can be part of a 'build and release' strategy where a precursor is first photochemically cyclized to form a strained azetidine, which then undergoes a subsequent ring-opening reaction. For instance, α-aminoacetophenones can undergo a Norrish-Yang cyclization upon irradiation to form highly strained azetidinols. These photogenerated azetidinols can then readily undergo ring-opening upon the addition of certain reagents. This strategy leverages the energy of light to access strained intermediates that are primed for subsequent transformations.

The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted azetidines is a critical aspect of their chemistry. The outcome of the reaction is determined by a combination of electronic and steric effects of the substituents on the azetidine ring.

Electronic Effects : Electron-withdrawing groups on a carbon atom adjacent to the nitrogen can stabilize a developing negative charge in the transition state, favoring nucleophilic attack at that carbon. Conversely, electron-donating groups can stabilize a positive charge, which might favor cleavage of the bond to that carbon in reactions with more SN1-like character.

Steric Effects : Bulky substituents can hinder the approach of a nucleophile, directing the attack to the less sterically encumbered carbon atom.

In the case of this compound, the ring is symmetrically substituted at the C2 and C4 positions. Therefore, nucleophilic attack would be expected to occur at either C2 or C4. However, if the ring were unsymmetrically substituted, the principles of electronic and steric hindrance would dictate the site of nucleophilic attack.

The stereochemical outcome of the ring-opening is also significant. For reactions proceeding through a concerted SN2 mechanism, an inversion of stereochemistry at the carbon atom undergoing nucleophilic attack is typically observed. libretexts.orgucsd.edu This means that if the carbon atom being attacked has a specific stereoconfiguration, the resulting product will have the opposite configuration at that center.

The nitrogen atom in this compound is part of an amide functionality, which dictates its reactivity. The primary reaction of interest at the nitrogen center is the cleavage of the N-benzoyl group.

The removal of the N-benzoyl group from this compound is a crucial step in many synthetic applications, as it liberates the secondary amine functionality of the azetidine ring. This deprotection can be achieved through various methods, primarily involving the hydrolysis of the amide bond.

Alkaline Hydrolysis : Amides can be hydrolyzed under basic conditions, typically by heating with a strong base such as sodium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the benzoyl group. This is followed by the elimination of the azetidin-3-olate anion as the leaving group, which is subsequently protonated. While effective, these vigorous conditions might not be suitable for sensitive substrates. Milder methods using sodium hydroxide in a mixture of methanol (B129727) and a non-polar aprotic solvent like dichloromethane (B109758) have been developed for the hydrolysis of N-benzoylpyrrolidine, a five-membered ring analogue, which could potentially be applied to N-benzoylazetidines. researchgate.netarkat-usa.org

Acidic Hydrolysis : Alternatively, acid-catalyzed hydrolysis can be employed. youtube.com In this case, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Reductive Cleavage : While less common for N-benzoyl groups compared to N-benzyl groups, reductive cleavage could be a potential deprotection strategy. This would involve the use of reducing agents that can cleave the N-CO bond. For instance, reductive cleavage of the N-N bond in hydrazine derivatives is a known transformation and could be explored for N-acyl groups. sci-hub.sersc.org

Table 2: N-Deprotection Strategies for N-Benzoyl Groups

MethodReagents and ConditionsMechanism
Alkaline Hydrolysis NaOH, H₂O, heatNucleophilic acyl substitution
Acidic Hydrolysis H₃O⁺, heatAcid-catalyzed nucleophilic acyl substitution
Reductive Cleavage Reducing agents (e.g., Na/NH₃)Reduction of the carbonyl group followed by C-N bond cleavage

Reactions at the Azetidine Nitrogen Atom

N-Functionalization and Quaternization

The nitrogen atom in an azetidine ring is a common site for functionalization. However, in this compound, the presence of the electron-withdrawing benzoyl group significantly attenuates the nucleophilicity of the nitrogen atom. This makes further N-alkylation or N-acylation challenging under standard conditions. While N-functionalization is a key strategy for modifying simpler azetidines, the N-benzoyl group in the title compound generally serves as a stable protecting group.

Quaternization involves the alkylation of the ring nitrogen to form a positively charged azetidinium salt. For N-acyl azetidines like this compound, quaternization is generally difficult due to the reduced electron density on the nitrogen. However, related N-alkyl azetidines can be converted to quaternary ammonium salts, which are valuable intermediates for subsequent reactions such as ring-opening or rearrangements. researchgate.netrsc.org For instance, enantiomerically pure 2-alkenyl azetidines have been converted to their quaternary triflate ammonium salts, which then undergo regioselective Stevens rearrangement. researchgate.net The activation of the nitrogen atom through such processes can facilitate nucleophilic ring-opening or ring-expansion reactions, highlighting a potential, albeit challenging, pathway for transforming the azetidine core. rsc.org

Reactions at the Azetidine Ring Carbon Atoms (e.g., C-H Activation, Substitution)

Functionalization of the carbon atoms within the azetidine ring offers a direct route to more complex and substituted derivatives. Methodologies such as C-H activation and nucleophilic substitution are key strategies to achieve this.

C-H Activation: Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of saturated heterocycles. nih.govacs.org In the context of azetidines, directing groups are often employed to achieve regioselective C-H functionalization. For instance, N-protected azetidine-2-carboxylic acids have been successfully arylated at the C-3 position. nih.gov Another strategy involves the α-lithiation of the azetidine ring, typically adjacent to the nitrogen atom, followed by trapping with an electrophile. Studies on N-alkyl-2-oxazolinylazetidines have demonstrated that exclusive α-lithiation can be achieved, leading to enantioenriched N-alkyl-2,2-disubstituted azetidines. nih.gov While direct C-H activation on the this compound core is not widely reported, these examples on related systems suggest that C-H bonds at C-2 and C-3 are potential sites for functionalization, likely requiring specific directing groups or catalytic systems to overcome the inherent stability of these bonds. nih.gov

Substitution: Nucleophilic substitution reactions, particularly at the C-3 position, are highly valuable transformations for 3-hydroxyazetidines. The hydroxyl group itself is a poor leaving group, but it can be converted into a better one, such as a mesylate or tosylate (see Section 3.2.2). This activated intermediate can then readily undergo substitution with a variety of nucleophiles. This two-step sequence is a cornerstone for introducing diverse functionalities at the C-3 position of the azetidine ring. researchgate.net

Chemical Transformations of the Hydroxyl Group at C-3 in this compound

The hydroxyl group at the C-3 position is a primary site for the chemical modification of this compound, enabling access to a wide array of functionalized azetidine derivatives.

Oxidation to 1-Benzoylazetidin-3-one and Related Azetidin-3-ones

The oxidation of the secondary alcohol in this compound provides the corresponding ketone, 1-benzoylazetidin-3-one. This ketone is a versatile intermediate for further synthetic manipulations, such as reductive amination or additions of organometallic reagents to the carbonyl group. A variety of standard oxidation protocols can be employed for this transformation. Swern oxidation conditions (using oxalyl chloride and dimethyl sulfoxide) and Parikh-Doering oxidation (using a sulfur trioxide pyridine complex) are commonly used for converting N-protected azetidin-3-ols to azetidin-3-ones. chemicalbook.comchemicalbook.com

Below is a table summarizing common oxidation methods applicable to N-substituted azetidin-3-ols.

Oxidizing Agent/SystemSubstrate ExampleProductYield (%)Reference
Sulfur trioxide pyridine complex / Et₃N / DMSO1-Diphenylmethylazetidin-3-ol1-Diphenylmethylazetidin-3-one~43% (over two crops) chemicalbook.comchemicalbook.com
Oxalyl dichloride / DMSO / Et₃N (Swern)1-(Diphenylmethyl)-3-hydroxyazetidine1-Benzhydrylazetidin-3-one (B119530)96% chemicalbook.com

These methods demonstrate the feasibility of efficiently converting this compound into its corresponding ketone, 1-benzoylazetidin-3-one, a key building block in medicinal chemistry. chemicalbook.com

Derivatization of the Hydroxyl Group (e.g., Etherification, Esterification, Mesylation)

Derivatization of the C-3 hydroxyl group is a common strategy to modify the properties of the molecule or to prepare it for subsequent reactions. libretexts.org This involves converting the alcohol into other functional groups like ethers, esters, or sulfonates.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions to form esters. youtube.comyoutube.com This reaction is often catalyzed by an acid or a coupling agent.

Etherification: Formation of an ether linkage can be achieved, for example, through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Mesylation/Tosylation: The hydroxyl group can be readily converted into a sulfonate ester, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This transformation is particularly important as it converts the hydroxyl moiety into an excellent leaving group, paving the way for nucleophilic substitution reactions at the C-3 position. This allows for the introduction of a wide range of substituents, including azides, halides, and amines, thereby accessing diverse chemical space. researchgate.net

Reactivity and Functional Group Tolerance of the Benzoyl Moiety

The N-benzoyl group in this compound serves primarily as a protecting group for the nitrogen atom. As an amide, it is significantly more stable than many other nitrogen-protecting groups, such as carbamates (e.g., Boc) or benzyl (B1604629) groups.

The benzoyl group demonstrates high tolerance to a wide range of reaction conditions, including many oxidative, reductive (e.g., catalytic hydrogenation), and nucleophilic reactions targeting other parts of the molecule. ximo-inc.comresearchgate.netresearchgate.net For example, the oxidation of the C-3 hydroxyl group or its conversion to a mesylate occurs without affecting the N-benzoyl functionality. Structure-activity relationship studies on N-benzoyl arylazetidines have shown that this moiety is compatible with various synthetic modifications on other parts of the scaffold. researchgate.net

However, the amide bond is not completely inert. It can be cleaved under forcing conditions, such as:

Strong acid or base hydrolysis: Prolonged heating with strong aqueous acid or base can hydrolyze the amide bond, liberating the free azetidine nitrogen.

Reduction: Potent reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl to a methylene (B1212753) group, converting the N-benzoyl group into an N-benzyl group.

This stability profile makes the benzoyl group a reliable choice for protecting the azetidine nitrogen during multi-step syntheses, with the option for removal or transformation at a later stage if required.

Applications of Azetidine Scaffolds in Modern Chemical Research

Role as a Privileged Building Block in Organic Synthesis

The inherent reactivity of the azetidine (B1206935) ring, driven by its ring strain, makes it a valuable building block in organic synthesis. rsc.org While more stable than their three-membered aziridine (B145994) counterparts, azetidines can undergo selective ring-opening reactions, providing access to unique 1,3-amino functionalized products. researchgate.netrsc.org This reactivity, coupled with the ability to pre-define the spatial orientation of substituents, makes azetidine-containing building blocks highly sought after. enamine.net

Precursors for the Synthesis of Complex Natural Products and Analogues

While azetidine-containing natural products are relatively rare, the azetidine scaffold is a key synthetic intermediate for constructing more complex molecular architectures found in bioactive natural products. researchgate.netresearchgate.net The synthesis of functionalized cyclopentanes, which are common motifs in natural products, can be achieved using strategies that may involve azetidine-derived intermediates. researchgate.net Methodologies like asymmetric aldol (B89426) reactions, crucial for the synthesis of natural products such as (−)-Tetrahydrolipstatin and cryptophycin (B1240208) B, often rely on chiral building blocks that can be derived from precursors like functionalized azetidines. nih.gov The development of synthetic routes to complex alkaloids and other natural products frequently involves the strategic installation of nitrogen-containing heterocycles, and the unique stereochemical control offered by chiral azetidines makes them valuable in these multi-step syntheses. nih.gov

Chiral Templates in Asymmetric Chemical Transformations

Azetidines serve as excellent chiral auxiliaries and templates in asymmetric synthesis. researchgate.net The rigid four-membered ring structure allows for effective stereochemical control during chemical transformations. Chiral 1,3-diols and 1,3-keto alcohols, which are valuable building blocks in the pharmaceutical and cosmetic industries, can be synthesized with high enantiomeric purity using asymmetric methods where chiral azetidine derivatives can play a role as catalysts or starting materials. nih.gov The development of racemization-free coupling reagents is critical in peptide synthesis, a field where maintaining stereochemical integrity is paramount. rsc.org Furthermore, enantioselective reactions, such as the aza-Henry reaction catalyzed by organocatalysts, have been used to create key intermediates from azetidine-based donors for the synthesis of potent GlyT1 inhibitors. researchgate.net

Scaffolds for Diverse Heterocyclic Libraries

The ability to functionalize the azetidine ring at various positions makes it an ideal scaffold for the creation of diverse chemical libraries for drug discovery. nih.govenamine.net Starting from a common core like 1-benzoylazetidin-3-ol, chemists can introduce a wide range of substituents to generate libraries of fused, bridged, and spirocyclic ring systems. nih.gov The development of modular synthetic routes, such as those involving the strain-release homologation of azabicyclo[1.1.0]butanes, allows for the construction of complex azetidines that would be difficult to access otherwise. rsc.orgorganic-chemistry.org These libraries are crucial for fragment-based drug design and high-throughput screening campaigns aimed at identifying new therapeutic agents. enamine.net For instance, new heterocyclic derivatives, including quinoxalines and triazoloquinoxalines, have been synthesized from 1-benzoyl-3-bromoacetyl indole, demonstrating the utility of the benzoyl-protected nitrogen moiety in elaborating complex heterocyclic systems. nih.gov

Strategic Utility in Medicinal Chemistry and Drug Design

The azetidine moiety is increasingly recognized as a "privileged" scaffold in medicinal chemistry. nih.govresearchgate.net Its incorporation into drug candidates can significantly influence their pharmacological and pharmacokinetic profiles. nih.govacs.org Compounds containing the azetidine ring have shown a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties, and are also utilized in treatments for central nervous system disorders. nih.gov

Azetidine as a Bioisosteric Replacement (e.g., for pyrrolidine (B122466), piperidine (B6355638), phenyl rings)

Bioisosteric replacement is a key strategy in drug design to optimize a lead compound's properties. The azetidine ring serves as an effective bioisostere for larger, more flexible, or more lipophilic groups. nih.govresearchgate.net

Replacement for Pyrrolidine and Piperidine: In a series of serotonin-4 (5HT4) partial agonists, an azetidine ring was successfully used to replace a piperidine ring. This strategic swap altered the metabolic pathway, shifting it away from N-dealkylation and the formation of an undesired cyclized oxazolidine (B1195125) metabolite, which was observed with the piperidine and pyrrolidine analogs. researchgate.net

Replacement for Carbonyl Groups: The 1,3,4-oxadiazole (B1194373) ring, another important heterocycle, is noted as a bioisostere for amides and esters, but the underlying principle of using rigid, polar heterocycles to replace flexible or metabolically labile groups is shared with azetidines. mdpi.com

Replacement for Other Groups: The N–SF5 azetidine group has been proposed as a potential bioisostere for N-tBu (tert-butyl) and N-CF3 groups, offering a way to modulate pharmacokinetic profiles while maintaining or improving target affinity. acs.org In the development of PRMT5 inhibitors, an azetidine group was substituted for an oxetane (B1205548) group to provide a handle for linker attachment in the creation of proteolysis-targeting chimeras (PROTACs). mdpi.com

The table below illustrates examples of azetidine's use as a bioisosteric replacement.

Original MoietyAzetidine ReplacementTherapeutic Target/AreaObserved Advantage
PiperidineAzetidineSerotonin-4 (5HT4) ReceptorAltered and improved metabolic profile researchgate.net
OxetaneAzetidinePRMT5Provided attachment point for PROTAC linker mdpi.com
N-tert-ButylN-SF5 AzetidineGeneral Medicinal ChemistryPotential to modulate pharmacokinetic properties acs.org

Impact on Molecular Properties for Drug Candidate Optimization (e.g., rigidity, solubility, metabolic stability)

Incorporating an azetidine scaffold into a molecule can have a profound impact on its physicochemical properties, which are critical for a drug candidate's success. acs.orgnih.gov

Rigidity and Conformational Constraint: The rigid nature of the azetidine ring reduces the conformational flexibility of a molecule. researchgate.netenamine.net This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity. enamine.net This principle is a cornerstone of fragment-based drug design. enamine.net

Solubility and Lipophilicity: As a small, polar heterocycle, azetidine can improve a compound's aqueous solubility and reduce its lipophilicity (logP). acs.org In drug discovery, high lipophilicity is often associated with poor pharmacokinetic properties and toxicity. tcichemicals.com For example, in the development of STAT3 inhibitors, introducing polar groups like azetidine was explored to balance physicochemical properties while maintaining potency. acs.orgnih.gov

Metabolic Stability: As demonstrated with the 5HT4 partial agonists, replacing metabolically vulnerable groups with an azetidine ring can block or alter metabolic pathways, leading to improved stability and a more predictable pharmacokinetic profile. researchgate.net Studies on N-SF5 azetidines showed they possess high aqueous stability, further highlighting the robustness of this scaffold. acs.org

The following table summarizes the effects of azetidine incorporation on key molecular properties.

Molecular PropertyImpact of Azetidine IncorporationRationale
Molecular Rigidity IncreasedThe strained four-membered ring restricts bond rotation, reducing conformational flexibility. researchgate.netenamine.net
Aqueous Solubility Often IncreasedThe polar nitrogen atom can act as a hydrogen bond acceptor, improving interactions with water. acs.orgtcichemicals.com
Lipophilicity (logP) Often DecreasedReplacing larger aliphatic or aromatic rings with the smaller, more polar azetidine ring reduces overall lipophilicity. enamine.netacs.org
Metabolic Stability Can be ImprovedCan block sites of metabolism (e.g., N-dealkylation) found in larger rings like piperidine. researchgate.net
Binding Affinity Potentially IncreasedReduced conformational flexibility can decrease the entropic penalty of binding to a target protein. enamine.net

Design and Synthesis of Azetidine-Containing Analogues for Target-Oriented Research

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has become an increasingly popular scaffold in medicinal chemistry and target-oriented research. chemrxiv.orglifechemicals.com Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity to biological targets and improve pharmacokinetic properties compared to more flexible or larger heterocyclic systems. enamine.netresearchgate.net The design of azetidine-containing analogues often focuses on leveraging this structural rigidity to orient substituents in a precise manner, thereby optimizing interactions with a specific protein or enzyme. enamine.net

The synthesis of these analogues is a critical aspect of their application. Researchers have developed various synthetic strategies to access densely functionalized azetidines. A common approach involves the cyclization of acyclic precursors, such as those derived from the reaction of epichlorohydrin (B41342) with amines like benzylamine. google.comgoogle.com Another powerful method is the [2+2] photocycloaddition between imines and alkenes, such as the aza Paternò–Büchi reaction, which can be promoted by visible light. rsc.orgnih.gov These methods allow for the creation of diverse azetidine cores that can be further elaborated.

For instance, in the development of compounds targeting the central nervous system (CNS), diversity-oriented synthesis (DOS) has been employed to generate libraries of fused, bridged, and spirocyclic azetidine systems. nih.govnih.gov This strategy begins with a core azetidine scaffold, which is then diversified through various chemical reactions to explore a wider chemical space. nih.gov The design process for these libraries often includes in silico analysis of key physicochemical properties such as molecular weight (MW), lipophilicity (LogP), and topological polar surface area (TPSA) to ensure the resulting compounds have a higher probability of crossing the blood-brain barrier. nih.gov

A practical example of targeted synthesis is the development of novel antitumor agents based on the TZT-1027 structure. mdpi.com In this work, the phenylethyl group at the C-terminus of the parent compound was replaced with a 3-aryl-azetidine moiety. mdpi.com This modification, a form of conformational restriction, led to analogues with potent antiproliferative activities against human cancer cell lines. mdpi.com The synthesis of these 3-aryl-azetidines was achieved through a multi-step process starting from sulfonyl chlorides and ketones. mdpi.com

The following table summarizes various synthetic approaches for creating diverse azetidine-based scaffolds for research.

Synthetic Strategy Starting Materials Key Reactions Resulting Scaffolds Application Focus
Diversity-Oriented Synthesis (DOS)N-allyl amino diolsN-alkylation, cyclization, ring-closing metathesisFused, bridged, and spirocyclic azetidinesCNS-active compounds nih.gov
Conformational RestrictionSubstituted sulfonyl chlorides, ketonesMulti-step synthesis to form 3-aryl-azetidines3-Aryl-azetidine analogues of TZT-1027Antitumor agents mdpi.com
Aza Paternò–Büchi Reaction2-isoxazoline-3-carboxylates, alkenesVisible-light mediated [2+2] photocycloadditionDensely functionalized azetidinesEnergetic materials, general scaffolds rsc.orgnih.gov
Cyclization of Acyclic PrecursorsEpichlorohydrin, primary amines (e.g., benzylamine)Ring-opening of epoxide, intramolecular cyclization3-hydroxyazetidine derivativesPharmaceutical intermediates google.comgoogle.com

These examples highlight the methodical approach taken in designing and synthesizing azetidine-containing analogues. By combining computational design with versatile synthetic methodologies, researchers can create novel molecules tailored for specific biological targets.

Scaffold Hopping and Lead Optimization Strategies

In drug discovery, lead optimization is a critical phase where an initial hit compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. Scaffold hopping is a key strategy within lead optimization, involving the replacement of a core molecular structure (scaffold) with a different, often isosteric, one while retaining biological activity. The azetidine ring has emerged as a valuable motif in this context due to its unique structural and physicochemical properties. nih.govacs.org

Incorporating an azetidine scaffold can significantly influence a molecule's properties. As a small, polar heterocycle, it can improve solubility and reduce lipophilicity, which are crucial for favorable absorption, distribution, metabolism, and excretion (ADME) profiles. acs.orgresearchgate.net Its rigid, three-dimensional nature distinguishes it from more common five- and six-membered rings, providing a way to escape existing patent landscapes and explore novel chemical space. researchgate.netresearchgate.net The conformational constraint imposed by the azetidine ring can also lead to higher binding affinity by reducing the entropic penalty upon binding to a target. enamine.net

A notable example of azetidine's role in lead optimization is the discovery of novel inhibitors for the colony-stimulating factor-1 receptor (CSF-1R), a target in oncology. nih.gov Through structure-based drug design, a novel azetidine scaffold was identified that could bind to the "DFG-out" conformation of the kinase, a characteristic of Type II inhibitors. nih.gov This discovery led to compounds with high inhibitory activity, demonstrating that azetidines can serve as effective hinge-binding motifs. nih.gov

The impact of replacing a functional group with an azetidine-based bioisostere can be quantified by comparing key drug-like properties. For example, the replacement of a tert-butyl group with an N-SF5 azetidine moiety was shown to increase lipophilicity (LogD) while maintaining stability, offering a novel bioisosteric option for medicinal chemists. acs.org

The table below illustrates the strategic advantages of using azetidine scaffolds in lead optimization.

Optimization Goal Challenge with Original Scaffold Azetidine-Based Solution Resulting Improvement
Improve Physicochemical PropertiesHigh lipophilicity, low solubilityIntroduction of the polar azetidine ringEnhanced solubility, lower LogP, improved ADME profile acs.orgresearchgate.net
Enhance Potency & SelectivityFlexible scaffold with high entropic penalty upon bindingUse of the rigid azetidine ring to fix conformationIncreased binding affinity and selectivity enamine.net
Explore New Chemical SpaceCrowded intellectual property landscape for existing scaffoldsReplacement of a common ring system with the less-explored azetidine motifNovel chemical entities with potential for new intellectual property researchgate.net
Find Novel Target InteractionsNeed for specific vectoral orientation of substituentsUse of the 3D azetidine scaffold to project functional groups into new binding pocketsDiscovery of new binding modes (e.g., Type II kinase inhibitors) nih.gov

These strategies underscore the utility of azetidine-containing compounds like this compound as building blocks in the iterative process of drug design and optimization. Their ability to confer desirable properties makes them a powerful tool for medicinal chemists seeking to develop next-generation therapeutics.

General Applications in Chemical Biology and Material Sciences

Beyond its role in medicinal chemistry, the azetidine scaffold has found utility in the broader fields of chemical biology and material sciences, largely due to its unique ring strain and chemical reactivity. rsc.org

In chemical biology, azetidine derivatives are used to create non-natural amino acids and peptides. acs.orgnih.gov For example, L-azetidine-2-carboxylic acid, a naturally occurring analogue of proline, can be incorporated into proteins, altering their structure and function. acs.org This allows for the study of protein folding and stability. Synthetic azetidine-based amino acids are valuable tools for creating peptides with constrained conformations, which can lead to increased stability against proteolysis or enhanced biological activity. acs.org The synthesis of di- and tripeptides containing azetidinylcarboxylic acids has been achieved, providing novel architectures for protein engineering. acs.org Furthermore, azetidine derivatives can be incorporated into chemical probes and linkers for applications such as PROTACs (Proteolysis Targeting Chimeras), where they can connect a target-binding moiety to an E3 ligase recruiter. nih.govacs.org

In the field of material sciences, the inherent ring strain of azetidines (approximately 25.4 kcal/mol) makes them suitable monomers for ring-opening polymerization. rsc.orgrsc.org Cationic ring-opening polymerization of azetidine or its derivatives leads to the formation of polyamines, specifically poly(trimethylenimine)s. utwente.nlresearchgate.net These polymers have a range of potential applications, including as coatings, for CO2 adsorption, and in chelation. rsc.orgutwente.nl The properties of the resulting polymer can be tuned by the choice of substituents on the azetidine monomer.

Azetidines also serve as building blocks for energetic materials. researchgate.netacs.org The high ring strain contributes to a positive heat of formation, which is a desirable characteristic for energetic compounds. researchgate.net Research has shown that densely functionalized azetidines, particularly those bearing nitro groups, can be synthesized and characterized as potential melt-castable explosives or propellant plasticizers. nih.govacs.org The visible-light-mediated aza Paternò–Büchi reaction has been highlighted as a scalable and efficient method to produce these novel azetidine-based energetic materials. nih.govacs.org

The following table summarizes the diverse applications of the azetidine scaffold in these fields.

Field Specific Application Key Feature of Azetidine Example Compounds/Materials
Chemical Biology Protein EngineeringProline analogue, conformational constraintL-azetidine-2-carboxylic acid, synthetic azetidine-based peptides acs.orgnih.gov
PROTAC LinkersSmall, polar, synthetically versatile scaffoldAzetidine sulfonyl fluorides (ASFs) as linkers nih.govacs.org
Bioactive ProbesRigid scaffold for orienting functional groupsAzetidine-based GABA uptake inhibitors researchgate.net
Material Sciences Polymer SynthesisRing strain enabling ring-opening polymerizationPoly(trimethylenimine)s from azetidine monomers utwente.nlresearchgate.net
Energetic MaterialsHigh ring strain, positive heat of formationNitro-substituted azetidines nih.govacs.org
CrosslinkersReactive monomer for polymer industryGeneral azetidine derivatives researchgate.net

The versatility of the azetidine ring, from its incorporation into complex biomolecules to its use as a precursor for advanced materials, ensures its continued importance across multiple scientific disciplines.

Theoretical and Computational Investigations of 1 Benzoylazetidin 3 Ol and Azetidine Systems

Quantum Chemical Analysis of Ring Strain and Energetics

The defining characteristic of the azetidine (B1206935) ring is its significant ring strain, a consequence of the deviation of its bond angles from ideal tetrahedral geometry. Quantum chemical calculations have quantified this strain, providing a basis for understanding the reactivity and thermodynamics of azetidine-containing compounds.

Conformational Studies and Stereoelectronic Effects

The four-membered azetidine ring is not planar and can adopt a puckered conformation. The degree of this puckering and the preferred orientation of substituents are influenced by a delicate interplay of steric and stereoelectronic effects. Computational studies have been instrumental in dissecting these conformational preferences.

In substituted azetidines, the ring can exist in different puckered states, and the presence of substituents can favor one conformation over others. For example, a computational study of fluorinated azetidine derivatives demonstrated that the ring pucker could be influenced by interactions between the fluorine atom and the nitrogen atom. researchgate.net In 1-benzoylazetidin-3-ol, the orientation of the benzoyl and hydroxyl groups will significantly impact the ring's conformation. The bulky benzoyl group will likely have a preferred orientation to minimize steric hindrance, while the hydroxyl group can participate in intramolecular hydrogen bonding, further influencing the conformational landscape.

The conformational constraints imposed by the azetidine ring can also influence the structure of larger molecules in which it is incorporated. Studies on peptides containing azetidine-2-carboxylic acid have shown that the four-membered ring effectively stabilizes γ-turn-like conformations. acs.orgnih.gov This contrasts with the five-membered proline ring, which tends to induce β-turns. acs.org These findings highlight the potential of the azetidine scaffold to act as a conformational constraint in the design of peptidomimetics and other bioactive molecules. The conformational preferences of this compound would be a critical factor in its interaction with biological targets.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry has become an indispensable tool for elucidating the mechanisms of chemical reactions involving azetidine systems. By mapping potential energy surfaces and identifying transition states, these studies provide a detailed picture of reaction pathways that can be difficult to obtain through experimental means alone.

Recent research has utilized computational models to predict the feasibility of photocatalyzed reactions for synthesizing azetidines. mit.edu These models can prescreen potential reactants, saving significant time and resources in the laboratory. mit.edu For example, the formation of azetidines from alkenes and oximes via a photocatalyst has been computationally modeled, with predictions largely aligning with experimental outcomes. mit.edu

In another example, the mechanism of a copper(I)-catalyzed tandem reaction to produce azetidine nitrones was investigated. acs.org Mechanistic studies revealed a complex sequence of events including a rjptonline.orgresearchgate.net-rearrangement and a 4π-electrocyclization. acs.org Computational studies have also shed light on the stepwise cycloaddition mechanism for azetidine formation in DNA photoproducts, which proceeds through a diradical intermediate in the triplet excited state. acs.org These examples underscore the power of computational chemistry to unravel intricate reaction mechanisms and guide the development of new synthetic methodologies for azetidine derivatives like this compound.

Molecular Modeling and Docking Studies for Ligand-Protein Interactions

Molecular modeling and docking are computational techniques used to predict the binding mode and affinity of a small molecule (ligand) to a protein receptor. These methods are widely applied in drug discovery to understand how molecules like this compound might interact with biological targets at an atomic level.

Docking studies involve placing a three-dimensional model of the ligand into the binding site of a protein and evaluating the potential interactions. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. A number of studies have employed molecular docking to investigate the interactions of azetidine derivatives with various protein targets.

For instance, azetidine-2-one derivatives have been docked into the active site of the MAO-A enzyme to explore their potential as antidepressant agents. rjptonline.org In another study, novel azetidin-2-one derivatives were evaluated as potential inhibitors of the epidermal growth factor receptor (EGFR) through molecular docking, with some compounds showing promising binding contacts. researchgate.net Similarly, the binding of azetidine-2-one derivatives to the enoyl-acyl carrier protein (enoyl-ACP) reductase, a target for antitubercular drugs, has been investigated using docking simulations. proquest.comrjptonline.org

These studies demonstrate the utility of molecular docking in rationalizing the biological activity of azetidine-containing compounds and in guiding the design of new derivatives with improved binding characteristics. While specific docking studies for this compound are not detailed here, the principles from these examples would be directly applicable to understanding its potential ligand-protein interactions.

Structure-Activity Relationship (SAR) Derivations from Molecular Features

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. By systematically modifying the structure and observing the effect on activity, researchers can identify the molecular features that are important for a desired biological effect. Quantitative structure-activity relationship (QSAR) models take this a step further by using statistical methods to derive mathematical equations that relate molecular descriptors to activity.

SAR studies have been conducted on various azetidine derivatives to understand the structural requirements for their biological activities. For example, in a series of azetidine-containing dipeptides that inhibit the human cytomegalovirus (HCMV), SAR studies revealed that a benzyloxycarbonyl group at the N-terminus and an aliphatic side-chain at the C-terminus were crucial for antiviral activity. nih.gov Another study on azetidine derivatives as GABA uptake inhibitors found that specific lipophilic N-substituents on an azetidin-2-ylacetic acid scaffold led to the highest potency at the GAT-1 transporter. nih.gov

Future Research Directions and Emerging Opportunities in Azetidine Chemistry

Development of More Sustainable and Efficient Synthetic Methodologies

The construction of the azetidine (B1206935) ring, a historically challenging endeavor due to unfavorable ring strain, is undergoing a paradigm shift with the advent of modern synthetic methods. nih.gov Traditional syntheses often require harsh conditions and multi-step sequences, but contemporary research is focused on greener and more atom-economical approaches.

Biocatalysis: A significant leap forward in sustainable synthesis is the use of biocatalysis. Researchers have successfully engineered enzymes, such as cytochrome P411 "azetidine synthase," to perform asymmetric researchgate.netnih.gov-Stevens rearrangements. researchgate.net This method allows for the one-carbon ring expansion of aziridines to furnish azetidines with exceptional enantioselectivity, a feat that is difficult to achieve with traditional catalysts. researchgate.netnih.gov The reaction can be performed on a gram scale in aqueous media, highlighting the potential of biocatalysis to create complex chiral azetidines under environmentally benign conditions. researchgate.net

Photoredox and Electrocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for constructing azetidine rings through novel pathways like [3+1] radical cascade cyclizations. nih.gov These methods often utilize inexpensive and abundant catalysts, such as copper, and can proceed at room temperature, significantly reducing the energy footprint of the synthesis. nih.gov Similarly, electrocatalysis offers a reagent-free method for activating substrates, as demonstrated in the cobalt-catalyzed intramolecular hydroamination of allylic sulfonamides to yield azetidines. enamine.net

Process Optimization and Flow Chemistry: Beyond novel reactions, the optimization of existing routes for industrial-scale production is crucial for efficiency. Processes for structurally related compounds, such as 1-benzhydrylazetidin-3-ol (B14779), have been developed to be high-yielding (80%), chromatography-free, and scalable to multikilogram quantities, minimizing waste and cost. tandfonline.com The integration of continuous flow synthesis represents another major advance. enamine.net Flow technology facilitates the safe handling of reactive intermediates and allows for precise control over reaction parameters, often leading to higher yields and purity while reducing reaction times. enamine.net This approach is particularly advantageous for managing the exothermic nature of many ring-forming reactions and for enabling chemistry that is difficult to control in conventional batch reactors.

Exploration of Novel Reactivity Patterns for Azetidine Functionalization

The inherent ring strain of azetidines not only makes them challenging to synthesize but also endows them with unique reactivity that can be harnessed for novel functionalization. researchgate.net Exploring these reactivity patterns is key to unlocking the full potential of scaffolds like 1-benzoylazetidin-3-ol.

Strain-Release Functionalization: The energy stored in the four-membered ring can be strategically released to drive chemical transformations. For instance, highly strained precursors like 1-azabicyclo[1.1.0]butanes undergo selective strain-release additions with organometallic reagents to form 3-substituted azetidines. researchgate.net This method provides a powerful and direct route to functionalize the C3 position of the azetidine core, a position occupied by the hydroxyl group in this compound.

C–H Functionalization: Direct functionalization of C–H bonds is a cornerstone of modern synthetic efficiency, as it avoids the need for pre-functionalized substrates. Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines, demonstrating the feasibility of activating otherwise inert bonds within the azetidine framework. researchgate.net Such strategies could be envisioned for the late-stage modification of complex azetidine-containing molecules.

Ring Rearrangements and Expansions: The 3-hydroxyazetidine motif, present in the target compound, is a versatile functional handle that can participate in unique rearrangements. A notable example is the Ritter-initiated cascade reaction of 3-hydroxyazetidines, which leads to the formation of highly substituted 2-oxazolines. nih.govnih.gov This transformation represents a complete rearrangement of the core scaffold, providing access to a different class of heterocycles from an azetidine precursor. This reactivity highlights how the substitution pattern of the azetidine ring can be leveraged to create diverse molecular architectures.

Photochemical Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, has been advanced through the use of visible-light photocatalysis. tandfonline.comnih.gov This method allows for the direct and mild formation of functionalized, often bicyclic, azetidines with high diastereoselectivity. nih.gov While a synthetic method, it underscores the novel electronic reactivity that can be accessed under photochemical conditions to build complexity around the azetidine core.

Integration of Azetidine Chemistry with Advanced Synthetic Technologies (e.g., Flow Chemistry, Automation)

The translation of novel azetidine chemistry from academic discovery to practical application in fields like drug discovery hinges on its integration with advanced synthetic technologies. Flow chemistry and automation are at the forefront of this effort, enabling safer, more efficient, and high-throughput synthesis of azetidine-based compound libraries.

Flow Chemistry: Continuous flow synthesis is exceptionally well-suited for azetidine chemistry. It allows for the generation and immediate use of highly reactive intermediates, such as C3-lithiated azetidines, at temperatures significantly higher than those feasible in batch processing. nih.gov This enhanced control over reaction conditions minimizes side reactions and improves scalability. nih.gov Researchers have developed robust flow protocols for the functionalization of N-Boc-3-iodoazetidine, a versatile precursor, to generate libraries of both C3-substituted azetidines and C2-substituted azetines. nih.govnih.gov Furthermore, photochemical reactions to produce alkyl azetidines have been successfully implemented in both batch and flow setups, with the latter offering advantages for scalability and consistent irradiation. nih.gov

Automation and High-Throughput Synthesis: The demand for large collections of molecules for biological screening has driven the development of automated synthesis platforms. tandfonline.comacs.org These systems can perform multi-step reaction sequences, purifications, and analyses with minimal human intervention, accelerating the drug discovery process. researchgate.netmedchemexpress.com The synthesis of diverse libraries of azetidine-based scaffolds, including fused, bridged, and spirocyclic systems, has been a key focus. jmchemsci.com For example, a solid-phase synthesis approach was used to generate a 1,976-membered library of spirocyclic azetidines for the development of CNS-focused therapeutics. jmchemsci.com Such high-throughput approaches are essential for systematically exploring the chemical space around a given scaffold and identifying structure-activity relationships.

Design of Next-Generation Azetidine-Based Scaffolds for Chemical Biology Applications

The unique conformational properties of the azetidine ring make it an increasingly popular design element for creating sophisticated molecular tools and therapeutic candidates. Its rigid, non-planar structure can be used to control the three-dimensional arrangement of functional groups, leading to improved biological activity and pharmacokinetic properties.

Conformational Constraint in Peptidomimetics: In peptide science, azetidines serve as powerful conformational constraints. enamine.net Replacing proline residues with azetidine-2-carboxylic acid can force a peptide backbone to adopt a γ-turn instead of a β-turn, allowing for precise control over secondary structure. acs.org Furthermore, 3-aminoazetidine subunits act as potent turn-inducers, facilitating the efficient cyclization of small peptides and enhancing their stability against proteolytic degradation. researchgate.netnih.gov The azetidine nitrogen also provides a convenient handle for late-stage functionalization with tags like dyes or biotin (B1667282) for chemical biology studies. researchgate.netnih.gov

Novel 3D Scaffolds: There is a strong trend toward increasing the three-dimensionality of drug candidates to explore new chemical space and improve selectivity. Azetidines are central to the design of next-generation fused, bridged, and spirocyclic scaffolds. nih.govnih.govnih.gov Spirocyclic azetidines, for instance, can rigidly orient substituents in defined vectors and have been shown to mitigate metabolic clearance by being poorly recognized by degradative enzymes. enamine.net These scaffolds can also act as bioisosteres for more common rings like piperidine (B6355638) or morpholine, providing a strategy to fine-tune a molecule's properties while preserving its core binding interactions. tandfonline.com

Azetidines in Advanced Chemical Probes: The structural features of azetidines are being exploited in cutting-edge chemical biology modalities. Notably, azetidine derivatives are used as rigid linkers or core components in Proteolysis Targeting Chimeras (PROTACs). acs.orgmedchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. chemicalprobes.org The defined geometry of the azetidine ring can be critical for optimizing the spatial arrangement of the two ends of the PROTAC, facilitating the formation of a productive ternary complex and enhancing degradation efficiency. acs.org

Q & A

Basic Research Question: What are the recommended synthetic routes for 1-benzoylazetidin-3-ol, and how should experimental procedures be documented for reproducibility?

Methodological Answer:
Synthesis typically involves benzoylation of azetidin-3-ol derivatives under anhydrous conditions. A common approach is nucleophilic acyl substitution using benzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane . For reproducibility, the experimental section must detail:

  • Precise stoichiometry, solvent purity, and reaction temperature.
  • Purification methods (e.g., column chromatography with silica gel, eluent ratios).
  • Characterization data (NMR, HPLC, HRMS) for both the final compound and intermediates.
    Best Practice: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document procedures in the main text or supplementary materials, ensuring raw spectral data are archived .

Basic Research Question: How can researchers validate the purity and structural identity of this compound?

Methodological Answer:

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to confirm purity >95% .
  • Spectroscopy : Compare 1^1H/13^13C NMR shifts with literature data. Key signals include the azetidine ring protons (δ 3.5–4.5 ppm) and benzoyl carbonyl (δ ~165 ppm).
  • Mass Spectrometry : HRMS (ESI+) should match the molecular formula C10H11NO2C_{10}H_{11}NO_2 (exact mass: 193.0739) .
    Note: For novel derivatives, elemental analysis or X-ray crystallography is advised to resolve ambiguities .

Advanced Research Question: How do reaction conditions (e.g., catalysts, solvents) influence the stereochemical outcomes of this compound derivatives?

Methodological Answer:

  • Catalyst Screening : Test palladium-based catalysts (e.g., Lindlar catalyst) for hydrogenation of propargyl alcohol precursors, monitoring enantiomeric excess via chiral HPLC .
  • Solvent Effects : Compare polar aprotic (DMF, THF) vs. nonpolar solvents to assess ring-strain modulation in azetidine formation.

Advanced Research Question: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to analyze transition states and charge distribution on the azetidine nitrogen.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for synthesis .

Advanced Research Question: How should researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

  • Meta-Analysis : Aggregate data from SciFinder and Reaxys, noting assay conditions (e.g., cell lines, IC50_{50} protocols) that may explain variability .

Intermediate Research Question: What strategies optimize the stability of this compound in aqueous solutions for pharmacological studies?

Methodological Answer:

  • pH Profiling : Conduct stability assays across pH 2–8 (simulating physiological conditions) using UV-Vis spectroscopy to detect hydrolysis.
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
  • Degradation Pathways : Identify byproducts via LC-MS and adjust formulation (e.g., buffered saline vs. DMSO) .

Advanced Research Question: How can enantioselective synthesis of this compound be achieved, and what analytical methods confirm enantiopurity?

Methodological Answer:

  • Chiral Catalysts : Employ Jacobsen’s thiourea catalysts for asymmetric benzoylation, monitoring ee via chiral GC or HPLC with a Chiralpak IA column .
  • VCD Spectroscopy : Use vibrational circular dichroism to assign absolute configurations.
  • X-ray Crystallography : Resolve crystal structures of diastereomeric salts (e.g., with tartaric acid) .

Intermediate Research Question: What safety protocols are critical when handling this compound in lab settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats; avoid inhalation/contact (H313/H333 warnings) .
  • Waste Management : Neutralize acidic/byproduct streams before disposal and segregate organic waste for incineration .
  • Emergency Protocols : Maintain spill kits and ensure fume hoods are used for reactions releasing volatile intermediates (e.g., benzoyl chloride) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.